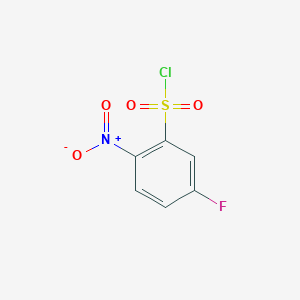

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Descripción general

Descripción

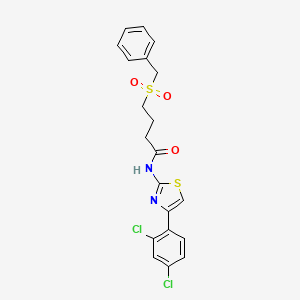

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S . It has a molecular weight of 239.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is 1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(8)1-2-5(6)9(10)11/h1-3H . The InChI key is ALKFOTRKZGCLFU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 239.61 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Utility

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride has been utilized in various synthetic pathways. It is used in the preparation of isomeric fluoronitrobenzenesulfonyl chlorides. These compounds can be prepared by a two-step procedure involving regioselective reactions and oxidative cleavage, demonstrating the compound's utility in organic synthesis (Zhersh et al., 2010).

Pharmaceutical Intermediates

In the pharmaceutical sector, 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride plays a role in the synthesis of intermediates for drug development. For example, its derivatives are used as intermediates in the synthesis of the antibiotic drug linezolid, highlighting its importance in the development of antimicrobial agents (Janakiramudu et al., 2017).

Development of New Pharmaceuticals

The compound is also involved in the development of new pharmaceuticals. It acts as a precursor in the synthesis of various pharmaceutical intermediates, which can lead to the development of novel drugs. For instance, its derivatives have been used in the synthesis of anticancer compounds, indicating its potential in cancer research (Yan et al., 2009).

Molecular Docking Studies

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride derivatives are also used in molecular docking studies to predict the affinity and orientation of synthesized compounds at active enzyme sites. This is crucial in understanding the interaction of potential drugs with their targets (Janakiramudu et al., 2017).

Safety and Hazards

The compound is classified as a danger according to GHS05 . It has hazard statements H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mecanismo De Acción

Target of Action

It is known that sulfonyl chlorides, in general, are reactive towards nucleophiles due to the good leaving group, which is the chloride ion .

Mode of Action

The mode of action of 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In this reaction, the electrophile (5-Fluoro-2-nitrobenzene-1-sulfonyl chloride) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

It is known that the compound can participate in reactions such as friedel crafts acylation and nitration .

Result of Action

The compound’s reactivity towards nucleophiles can lead to various chemical transformations .

Action Environment

The action, efficacy, and stability of 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Propiedades

IUPAC Name |

5-fluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(8)1-2-5(6)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKFOTRKZGCLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82711-97-5 | |

| Record name | 5-fluoro-2-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate](/img/structure/B2602279.png)

![N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide](/img/structure/B2602281.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2602284.png)

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)

![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)

![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)

![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)

![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)

![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)